6-Chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one
Description
Properties
IUPAC Name |
6-chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4/c1-27-16-4-2-15(3-5-16)24-8-6-23(7-9-24)13-14-10-21(26)28-20-12-19(25)18(22)11-17(14)20/h2-5,10-12,25H,6-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBZYEZDWUYPCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=CC(=C(C=C34)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
- Reactants : 5-Chlororesorcinol (1 equiv.), ethyl acetoacetate (1.5 equiv.), HClO₄ (5 equiv.).
- Microwave Irradiation : 400 W for 20 minutes reduces reaction time from hours to minutes, improving yield to 58% compared to 40–45% under conventional heating.
- Workup : Ethyl acetate extraction followed by silica gel chromatography isolates the product.
Table 1 : Pechmann Condensation Variants
| Method | Acid Catalyst | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| Conventional | H₂SO₄ | 4–6 | 40–45 | |
| Microwave-Assisted | HClO₄ | 0.33 | 58 |
Introduction of the 4-Chloromethyl Group
The 4-position of the coumarin core is functionalized via formylation and chlorination.
Vilsmeier-Haack Formylation
Chlorination of 4-Hydroxymethylcoumarin
- Reduction : NaBH₄ reduces the formyl group to hydroxymethyl (90–95% yield).
- Chlorination : SOCl₂ in dichloromethane converts hydroxymethyl to chloromethyl (80% yield).
Synthesis of 4-(4-Methoxyphenyl)Piperazine
The piperazine moiety is prepared via a three-step sequence:
Bromination-Cyclization
Alkylation and Reduction
- Alkylation : Reaction with ethyl bromoacetate in THF introduces the ethyl ester side chain (60% yield).
- Reduction : LiAlH₄ reduces the ester to a hydroxymethyl group (70% yield).
Table 2 : Piperazine Synthesis Metrics
| Step | Reagents | Yield (%) |
|---|---|---|
| Bromination-Cyclization | HBr/AcOH | 45 |
| Alkylation | Ethyl bromoacetate | 60 |
| Reduction | LiAlH₄ | 70 |
Coupling of Chloromethylcoumarin and Piperazine
The final step involves nucleophilic substitution of the chloromethyl group with 4-(4-methoxyphenyl)piperazine.
Reaction Optimization
- Base : K₂CO₃ in DMF facilitates deprotonation of piperazine, enhancing nucleophilicity.
- Temperature : Reflux at 80°C for 12 hours achieves complete substitution.
- Yield : 65–75% after column chromatography.
Table 3 : Coupling Reaction Parameters
| Parameter | Optimal Value | Source |
|---|---|---|
| Solvent | DMF | |
| Base | K₂CO₃ | |
| Temperature (°C) | 80 | |
| Time (h) | 12 |
Analytical Characterization
Spectroscopic Verification
Purity Assessment
- HPLC : >98% purity achieved via silica gel chromatography (hexane/EtOAc 7:3).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different substituents on the chromen-2-one core.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules
Biology: The compound has shown potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. It has been studied for its effects on various biological targets, such as enzymes and receptors.
Medicine: Due to its biological activities, this compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of conditions such as cancer, diabetes, and infectious diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals. Its ability to interact with biological targets makes it valuable in the design of new drugs and pesticides.
Mechanism of Action
The mechanism by which 6-Chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory responses or act as an antioxidant by scavenging free radicals.
Comparison with Similar Compounds
4-Methoxyphenyl vs. 3-Chlorophenyl Substitution
4-Methylpiperazine vs. 4-Methoxyphenylpiperazine
Hydroxyethylpiperazine Substitution
- Analog (): 3-(4-Chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one. The trifluoromethyl group at the 2-position enhances metabolic stability and electron-withdrawing effects .
Substituent Variations on the Chromenone Core
Chloro and Hydroxy Group Positioning
- Target Compound: 6-Chloro-7-hydroxy substitution creates a hydrogen-bond donor-acceptor pair, which may facilitate interactions with enzymes or receptors.
- Analog () : Derivatives like 4-{3-[4-(4-Chloro-benzyl)piperazin-1-yl]-propoxy}-7-methoxy-3-phenylchromen-2-one (4c) feature methoxy and chloro groups at different positions. Methoxy groups generally increase lipophilicity, while chloro groups enhance electrophilicity .
Trifluoromethyl Substitution
- Analog () : The 2-trifluoromethyl group in 3-(4-chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one enhances metabolic resistance to oxidative degradation, a critical factor in drug design .
Research Findings and Trends
- Synthetic Accessibility : Compounds with methoxy or chloro substituents (e.g., ’s C6 and ) are synthesized via nucleophilic substitution or condensation reactions, often yielding solids with moderate-to-high purity .
- Biological Activity: Hydroxy and chloro groups on chromenones correlate with antimicrobial and antitumor activity in related derivatives (), though specific data for the target compound are lacking .
- Crystallography : SHELX software () is widely used for structural validation, ensuring accurate stereochemical assignments in analogs like those in and .
Biological Activity
6-Chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones, which are derivatives of coumarin. This compound has garnered significant interest in scientific research due to its unique structural attributes and potential biological activities.
Structural Characteristics
The compound features:
- A chloro group at the 6th position
- A hydroxy group at the 7th position
- A piperazine ring substituted with a methoxyphenyl group at the 4th position
These structural elements contribute to its pharmacological properties, making it a candidate for various therapeutic applications.
The biological activity of this compound involves interactions with specific molecular targets, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses.
- Antioxidant Activity : It can scavenge free radicals, contributing to its potential protective effects against oxidative stress.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may have cytotoxic effects on various cancer cell lines.
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
- Antitumor Activity :
-
Anti-inflammatory Effects :
- In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating chronic inflammatory conditions .
- Antioxidant Properties :
Data Table of Biological Activities
| Activity Type | Test Methodology | Result Summary |
|---|---|---|
| Antitumor | MTT Assay on MCF-7 and MDA-MB-231 | Significant cytotoxicity observed |
| Anti-inflammatory | ELISA for cytokine levels | Reduced levels of TNF-alpha and IL-6 |
| Antioxidant | DPPH Radical Scavenging Assay | Comparable antioxidant activity |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-Chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the chromenone core. For example, the piperazine moiety is introduced via nucleophilic substitution or Mannich reactions under controlled pH and temperature (e.g., reflux in anhydrous THF or DMF). Key reagents include coupling agents like DCC (dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) . Reaction progress should be monitored via TLC or HPLC to ensure intermediate purity.
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Characterization relies on spectroscopic and crystallographic techniques:
- NMR : H and C NMR confirm substituent positions and piperazine-chromenone linkage .
- X-ray crystallography : Resolves spatial arrangement, as seen in similar chromenone derivatives with piperazine substituents (e.g., disorder analysis in crystal structures) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer : SAR studies should systematically modify substituents:
- Piperazine ring : Replace the 4-methoxyphenyl group with electron-withdrawing/donating groups (e.g., nitro, trifluoromethyl) to assess receptor-binding affinity .
- Chromenone core : Introduce halogens or methyl groups at positions 3 or 8 to evaluate effects on solubility and bioactivity .
- Biological assays : Pair synthetic analogs with in vitro models (e.g., enzyme inhibition assays for kinases or GPCRs) to correlate structural changes with activity .
Q. How can contradictory data in biological assays (e.g., varying IC50 values) be resolved?
- Methodological Answer : Contradictions often arise from assay conditions:
- Solvent effects : Test solubility in DMSO vs. aqueous buffers; precipitation can artificially lower activity .
- Cell-line variability : Use isogenic cell lines or primary cells to control for genetic background .
- Dose-response validation : Perform triplicate experiments with internal controls (e.g., reference inhibitors like staurosporine for kinase assays) .
Q. What computational approaches are suitable for predicting this compound’s pharmacokinetics?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors or CYP450 enzymes .
- ADMET prediction : Tools like SwissADME or ProTox-II estimate logP, BBB permeability, and toxicity profiles based on substituent electronegativity and steric bulk .
Q. How can degradation pathways and stability be analyzed under experimental conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–60°C), light (UV irradiation), and acidic/alkaline conditions (pH 1–13), followed by HPLC-MS to identify breakdown products .
- Stability in solution : Monitor over 72 hours in common solvents (e.g., DMSO, PBS) using LC-MS to detect oxidation or hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
